2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-,3-benzoate, (2R-trans)-
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Overview
Description
2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-,3-benzoate, (2R-trans)- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system. The presence of multiple hydroxyl groups and a benzoate ester makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-,3-benzoate, (2R-trans)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification processes such as chromatography and crystallization to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the structure, resulting in the formation of alcohols or saturated compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or saturated hydrocarbons. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-,3-benzoate, (2R-trans)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The benzoate ester moiety may also play a role in modulating the compound’s activity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Similar in structure due to the presence of a benzopyran ring system and hydroxyl groups.
Coumarins: Share the benzopyran core but differ in the substitution pattern and functional groups.
Chalcones: Contain a similar aromatic structure but lack the fused pyran ring.
Uniqueness
What sets 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-,3-benzoate, (2R-trans)- apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
71634-84-9 |
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Molecular Formula |
C22H18O7 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] benzoate |
InChI |
InChI=1S/C22H18O7/c23-14-9-17(25)15-11-20(29-22(27)12-4-2-1-3-5-12)21(28-19(15)10-14)13-6-7-16(24)18(26)8-13/h1-10,20-21,23-26H,11H2/t20-,21+/m0/s1 |
InChI Key |
KYOUXLCBBPBCLD-LEWJYISDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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